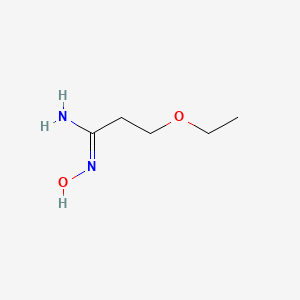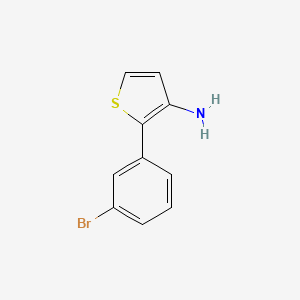
3-Ethoxy-N-hydroxypropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N-hydroxypropanimidamide typically involves the reaction of 3-ethoxypropionitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at room temperature for 16 hours . The general method is as follows:
- Dissolve 3-ethoxypropionitrile in a mixture of ethanol and water.
- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
- Stir the reaction mixture at room temperature for 16 hours.
- Concentrate the reaction mixture under reduced pressure.
- Admix the residue with dichloromethane and filter.
- Concentrate the filtrate under reduced pressure to obtain the product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-N-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Ethoxy-N-hydroxypropanimidamide has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
3-Ethoxypropionitrile: A precursor in the synthesis of 3-Ethoxy-N-hydroxypropanimidamide.
N-Hydroxypropanimidamide: A structurally similar compound with different substituents.
Ethoxyamine derivatives: Compounds with similar functional groups but different carbon chain lengths or substituents.
Uniqueness: this compound is unique due to its specific combination of an ethoxy group and an oxime group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
3-ethoxy-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
Clé InChI |
PUUNZGQTFBFHIZ-UHFFFAOYSA-N |
SMILES isomérique |
CCOCC/C(=N/O)/N |
SMILES canonique |
CCOCCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)




![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)



![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)


![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)

